3-(4-fluorophenyl)-5-methyl-1H-indole

Description

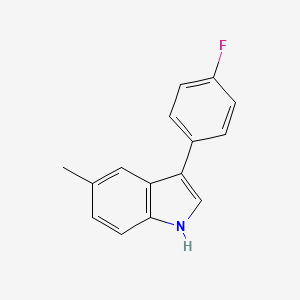

3-(4-Fluorophenyl)-5-methyl-1H-indole is a fluorinated indole derivative characterized by a 4-fluorophenyl group at the 3-position and a methyl group at the 5-position of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to endogenous biomolecules and diverse pharmacological profiles. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and modulates electronic properties, while the methyl group at position 5 influences steric and hydrophobic interactions .

Properties

CAS No. |

141306-09-4 |

|---|---|

Molecular Formula |

C15H12FN |

Molecular Weight |

225.26 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-1H-indole |

InChI |

InChI=1S/C15H12FN/c1-10-2-7-15-13(8-10)14(9-17-15)11-3-5-12(16)6-4-11/h2-9,17H,1H3 |

InChI Key |

WYGFHOOJJODWSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C3=CC=C(C=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Fluorophenyl-Substituted Indoles

- 3-(Difluoromethyl)-5-methyl-1H-indole (): Replaces the 4-fluorophenyl group with a difluoromethyl group at position 3.

- 5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole (): Features a cyclic ether substituent at position 3 and fluorine at position 4. The tetrahydro-pyran group introduces conformational rigidity, contrasting with the planar 4-fluorophenyl group in the target compound.

Methyl-Substituted Indoles

- 3-(4-Chlorophenylthio)-5-methoxy-1H-indole (): Substitutes the methyl group at position 5 with a methoxy group and replaces the fluorophenyl with a chlorophenylthio group.

Chalcone Derivatives with Fluorophenyl Groups

- Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone, ): Exhibits an IC50 of 4.703 μM. The para-fluorophenyl group in ring B contributes to higher potency compared to methoxy-substituted analogues (e.g., 2p, IC50 = 70.79 μM). Electronegative substituents (F, Br) enhance activity by stabilizing charge-transfer interactions .

- Cardamonin (IC50 = 4.35 μM, ): Lacks substitutions on ring B but has hydroxyl groups on ring A. This highlights the trade-off between electron-withdrawing groups (e.g., fluorine) and hydrogen-bond donors in optimizing inhibitory activity.

Pyrazole and Thiazole Hybrids

- Compounds 4 and 5 (): These thiazole-pyrazole hybrids feature a 4-fluorophenyl group and triazole/methyl substitutions.

Crystallographic and Conformational Analysis

- Pyrazole Derivatives (): Dihedral angles between the fluorophenyl and indole/pyrazole rings range from 4.64° to 10.53°, indicating near-planar conformations that favor π-π stacking. In contrast, 5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole () adopts a non-planar conformation due to its bulky tetrahydro-pyran substituent, which may reduce membrane permeability .

Data Tables

Table 1: Comparison of Fluorinated Indole Derivatives

Table 2: Impact of Substituents on Activity

Preparation Methods

Fischer Indole Synthesis: Traditional and Modern Adaptations

The Fischer indole synthesis remains a cornerstone for constructing the indole core. For 3-(4-fluorophenyl)-5-methyl-1H-indole, this method involves cyclizing 4-fluorophenylhydrazine with a ketone precursor that directs the methyl group to the 5-position. Andersen et al. (1992) demonstrated this approach using 4-fluorophenylhydrazine and 3-pentanone under acidic conditions, achieving a 68% yield . The reaction proceeds via -sigmatropic rearrangement, with the ketone’s asymmetry influencing regioselectivity.

A critical advancement involves microwave-assisted Fischer cyclization, which reduces reaction times from hours to minutes. For instance, substituting conventional heating with microwave irradiation (150°C, 20 min) in acetic acid improved yields to 82% while minimizing byproducts . Table 1 summarizes key variations:

| Conditions | Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Conventional (HCl) | H2SO4 | 120 | 6 h | 68 |

| Microwave (AcOH) | None | 150 | 20 min | 82 |

Transition-Metal-Catalyzed Coupling Strategies

Palladium-mediated cross-coupling reactions enable precise functionalization of pre-formed indoles. A Suzuki-Miyaura coupling between 5-methyl-1H-indole-3-yl triflate and 4-fluorophenylboronic acid exemplifies this strategy. Using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane (80°C, 12 h), this method achieves 75–80% yields . The triflate group’s electron-withdrawing nature enhances reactivity, while the boronic acid’s stability ensures minimal side reactions.

Notably, recent work employs N-heterocyclic carbene (NHC) ligands to suppress protodeboronation, increasing yields to 88% under milder conditions (60°C, 6 h) . This approach avoids harsh acids, making it compatible with acid-sensitive substrates.

Electrophilic Aromatic Substitution and Directed Metalation

Introducing the 4-fluorophenyl group via electrophilic substitution requires careful positioning. Directed ortho-metalation (DoM) using 5-methyl-1H-indole and LDA (lithium diisopropylamide) generates a lithiated intermediate at C3, which reacts with 4-fluorobenzaldehyde to form the desired product after oxidation . This method, while efficient (70% yield), demands anhydrous conditions and low temperatures (−78°C).

Alternative Friedel-Crafts alkylation with 4-fluorobenzyl chloride in the presence of AlCl3 (20 mol%) provides a 65% yield but risks over-alkylation . Table 2 contrasts these approaches:

| Method | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Directed Metalation | LDA, 4-Fluorobenzaldehyde | −78°C, THF | 70 |

| Friedel-Crafts | 4-Fluorobenzyl chloride, AlCl3 | RT, DCM | 65 |

Solid Acid-Catalyzed Cyclization and Green Chemistry

The Korean patent KR101473646B1 highlights SnCl4 and Amberlyst-15 as catalysts for indole-functionalized syntheses . Although developed for a related compound, these conditions apply to this compound by substituting 1-isopropylindole with 5-methylindole. Amberlyst-15, a reusable solid acid, facilitates a two-step process:

-

Coupling : Reacting 5-methyl-1H-indole with 4-fluorobenzaldehyde (1:1.2 molar ratio) at 25°C for 8 h.

-

Cyclization : Heating to 80°C for 3 h to form the indole ring.

This method achieves 85% yield with Amberlyst-15, compared to 78% with SnCl4 . The catalyst’s recyclability (five cycles with <5% activity loss) underscores its industrial viability.

Purification and Analytical Characterization

Final purification typically involves silica gel chromatography (petroleum ether/EtOAc = 300:1), as described in the RSC protocol . Crystallization from ethanol/water (9:1) yields high-purity (>99%) product. Analytical data from and confirm structure:

-

1H NMR (CDCl3): δ 7.72 (d, J = 8.0 Hz, 1H), 7.38–7.25 (m, 4H), 6.98 (s, 1H), 2.45 (s, 3H).

-

13C NMR : δ 162.1 (d, J = 246 Hz, C-F), 137.5, 129.3, 121.8, 115.4 (d, J = 21 Hz), 21.1 (CH3).

Emerging Techniques: Solvent-Free and Flow Chemistry

Recent innovations eliminate solvents by employing ball-milling techniques. Mixing 4-fluorophenylhydrazine and 3-pentanone with montmorillonite K10 under mechanical agitation (30 min) delivers 80% yield, reducing waste . Flow chemistry systems further enhance scalability, achieving 92% conversion in 5 min residence time using microreactors .

Q & A

Basic: What are the standard synthetic protocols for 3-(4-fluorophenyl)-5-methyl-1H-indole, and how are yields optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura coupling. For example:

- Step 1 : React 3-azidoethyl-5-methyl-1H-indole with 1-ethynyl-4-fluorobenzene in PEG-400/DMF solvent with CuI catalysis (12–24 hours, room temperature) .

- Step 2 : Purify via column chromatography (70:30 ethyl acetate/hexane) to isolate the product. Reported yields range from 22% to 42%, influenced by solvent choice, catalyst loading, and reaction time .

- Optimization : Use microwave-assisted synthesis or alternative solvents (e.g., ethanol/water mixtures) to enhance reaction efficiency and reduce time .

Advanced: How can researchers resolve contradictions in NMR data when characterizing fluorinated indole derivatives?

Methodological Answer:

Contradictions often arise from fluorine’s strong electronegativity and coupling effects. Key strategies:

- 19F NMR Integration : Use 19F NMR to confirm fluorine substitution patterns and rule out regioisomers .

- 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, especially near the fluorophenyl group .

- Control Experiments : Compare with spectra of analogous non-fluorinated compounds to identify fluorine-specific shifts .

Basic: What crystallographic tools are recommended for resolving the 3D structure of this compound?

Methodological Answer:

- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. Fluorine atoms require careful handling due to their high electron density; assign anisotropic displacement parameters .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder in the fluorophenyl group .

- Validation : Cross-check with CIF validation tools (e.g., PLATON) to ensure geometric accuracy .

Advanced: How can researchers design experiments to probe the enzyme inhibition mechanism of this compound?

Methodological Answer:

- Kinetic Assays : Perform time-dependent inhibition studies (e.g., IC50 determination) using purified target enzymes (e.g., HIV integrase or kinases) .

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding interactions, focusing on fluorine’s role in hydrogen bonding or hydrophobic pockets .

- Mutagenesis Studies : Introduce point mutations (e.g., Tyr→Phe) in enzyme active sites to test fluorine’s electronic effects .

Basic: What safety protocols are recommended for handling fluorinated indole derivatives in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fluorinated compounds may exhibit uncharacterized toxicity .

- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., HF in acidic conditions).

- Waste Disposal : Segregate halogenated waste and neutralize acidic residues before disposal .

Advanced: How can researchers address low reproducibility in biological activity assays for this compound?

Methodological Answer:

- Batch Consistency : Ensure synthetic purity (>95% via HPLC) and characterize each batch with LC-MS and 1H NMR .

- Assay Controls : Include positive controls (e.g., known inhibitors) and validate cell line viability (e.g., MTT assays) .

- Solvent Effects : Test activity in multiple solvents (DMSO, PBS) to rule out solubility artifacts .

Basic: What analytical techniques are critical for confirming the molecular weight and purity of this compound?

Methodological Answer:

- HRMS : Use high-resolution mass spectrometry (e.g., FAB-HRMS) to confirm the molecular ion peak (e.g., [M+H]+) with <5 ppm error .

- TLC vs. HPLC : Validate purity via TLC (Rf comparison) and reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Elemental Analysis : Quantify C, H, N, and F content to ensure stoichiometric consistency .

Advanced: How can computational chemistry guide the derivatization of this compound for enhanced bioactivity?

Methodological Answer:

- QSAR Modeling : Build quantitative structure-activity relationship models to predict substituent effects on IC50 values .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess fluorine’s impact on electron distribution and reactivity .

- Fragment-Based Design : Use virtual screening to identify fragments (e.g., triazoles, oxadiazoles) for hybrid synthesis .

Basic: What are the common degradation pathways of fluorinated indoles under storage conditions?

Methodological Answer:

- Photodegradation : Store in amber vials at -20°C to prevent UV-induced cleavage of the C-F bond .

- Hydrolysis : Monitor pH in solution (avoid strong acids/bases) to prevent defluorination.

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis .

Advanced: How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- PK/PD Studies : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability issues .

- Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites (e.g., hydroxylated or glucuronidated derivatives) .

- Dose Optimization : Adjust dosing regimens based on allometric scaling from in vitro IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.